Cas no 1189105-49-4 (7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline)

7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline is a brominated quinoline derivative with a hydroxyl group at the 4-position and a phenyl substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its distinct substitution pattern enhances reactivity in cross-coupling reactions, enabling efficient derivatization for targeted applications. The presence of both bromine and hydroxyl groups offers opportunities for further functionalization, while the methyl group contributes to stability. This compound is valued for its potential in medicinal chemistry, where quinoline scaffolds are explored for their bioactive properties. High purity and well-defined structure ensure reproducibility in research applications.
7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline structure
1189105-49-4 structure
Product Name:7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline
CAS No:1189105-49-4
MF:C16H12BrNO
MW:314.1765832901
CID:2626247
PubChem ID:45599477
Update Time:2025-06-12

7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline Chemical and Physical Properties

Names and Identifiers

    • MFCD12675099
    • 7-bromo-6-methyl-2-phenylquinolin-4-ol
    • 1189105-49-4
    • DTXSID30671020
    • AKOS025394200
    • 7-Bromo-6-methyl-2-phenylquinoline-4-ol
    • 7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline
    • 7-Bromo-6-methyl-2-phenylquinolin-4(1H)-one
    • AS-85334
    • Inchi: 1S/C16H12BrNO/c1-10-7-12-15(8-13(10)17)18-14(9-16(12)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19)
    • InChI Key: WOPFISLEZFHZFG-UHFFFAOYSA-N
    • SMILES: BrC1=CC2=C(C(C=C(C3C=CC=CC=3)N2)=O)C=C1C

Computed Properties

  • Exact Mass: 313.01
  • Monoisotopic Mass: 313.01
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 386
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1A^2
  • XLogP3: 4.2

7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline

Professional Introduction to 7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline (CAS No: 1189105-49-4)

7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline, with the chemical identifier CAS No: 1189105-49-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic molecule, featuring a quinoline backbone, has garnered attention due to its structural complexity and potential biological activities. The presence of multiple functional groups, including a bromine substituent, a hydroxyl group, a methyl group, and a phenyl ring, contributes to its unique chemical properties and reactivity. In recent years, such compounds have been extensively studied for their roles in drug discovery and development.

The quinoline scaffold is well-documented for its pharmacological significance, with numerous derivatives exhibiting antimicrobial, antimalarial, and anticancer properties. Among these derivatives, the modification of the quinoline core with various substituents can lead to enhanced biological activity and selectivity. The specific arrangement of functional groups in 7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline makes it a valuable candidate for further investigation into its pharmacological effects.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with biological targets. Studies suggest that the bromine substituent and hydroxyl group may play crucial roles in modulating its interaction with enzymes and receptors. These insights are derived from high-throughput virtual screening and molecular dynamics simulations, which have become indispensable tools in modern drug discovery.

In vitro studies have begun to explore the potential applications of 7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline in addressing various therapeutic challenges. Initial findings indicate that this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are implicated in cancer progression. Additionally, its ability to interact with DNA-binding proteins has been observed, suggesting potential applications in the development of novel chemotherapeutic agents.

The synthesis of this compound involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired quinoline core efficiently. These synthetic strategies not only enhance the accessibility of the compound but also allow for structural modifications to optimize its biological activity.

The pharmacokinetic profile of 7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline is another critical aspect that has been investigated. Preliminary data suggest that the compound exhibits moderate solubility in both aqueous and organic solvents, which could influence its absorption and distribution within the body. Understanding these properties is essential for formulating effective drug delivery systems that maximize therapeutic efficacy while minimizing side effects.

Future research directions include exploring the mechanism of action of this compound in detail. By elucidating how it interacts with biological targets at the molecular level, scientists can gain insights into its therapeutic potential and identify possible areas for improvement. Furthermore, interdisciplinary approaches combining chemistry, biology, and computer science will be crucial in advancing our understanding of this promising molecule.

The development of novel pharmaceuticals relies heavily on the availability of high-quality starting materials and intermediates. CAS No: 1189105-49-4, as a well-characterized compound, serves as a valuable building block for synthetic chemists working on drug discovery projects. Its versatility allows for further derivatization into new analogs with tailored biological properties.

In conclusion, 7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline represents a significant advancement in pharmaceutical research due to its unique structural features and potential therapeutic applications. Ongoing studies continue to uncover new insights into its biology and chemistry, paving the way for innovative treatments across various diseases. As research progresses, this compound is expected to play an increasingly important role in the development of next-generation drugs.

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